molecular formula C14H9F3O B1324062 3,3',4-Trifluoro-5'-methylbenzophenone CAS No. 951886-91-2

3,3',4-Trifluoro-5'-methylbenzophenone

Cat. No. B1324062
M. Wt: 250.21 g/mol
InChI Key: NKBFHVDRWSNBKY-UHFFFAOYSA-N
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Description

3,3’,4-Trifluoro-5’-methylbenzophenone, also known as (3,4-difluorophenyl)-(3-fluoro-5-methylphenyl)methanone, is a chemical compound with the molecular formula C14H9F3O . It has a molecular weight of 250.22 g/mol .


Molecular Structure Analysis

The molecular structure of 3,3’,4-Trifluoro-5’-methylbenzophenone consists of a benzophenone backbone with three fluorine atoms and one methyl group attached . The exact positions of these substituents can be inferred from the name of the compound: the 3,3’,4-trifluoro- indicates that there are fluorine atoms on the 3rd, 3’rd, and 4th positions of the benzophenone backbone, and the 5’-methyl- indicates that there is a methyl group on the 5’ position .

Scientific Research Applications

Photophysical and Photochemical Reactions

  • Reactions in Various Solvents : The photophysical and photochemical reactions of benzophenone derivatives, similar to 3,3',4-Trifluoro-5'-methylbenzophenone, were investigated in different solvents like acetonitrile and isopropyl alcohol. These studies involved the use of spectroscopy and density functional theory (DFT) calculations (Ma et al., 2013).

Electrochemical Reduction

  • Enantioselective Electrodes : Research on the electroreduction of benzophenone derivatives demonstrates their potential application in creating enantioselective electrodes. These electrodes can be used for the selective reduction of prochiral organic molecules (Schwientek et al., 1999).

Chemical Synthesis

  • Synthesis of Trifluoromethyl-substituted Compounds : Studies on the synthesis of various trifluoromethyl-substituted compounds using derivatives like 3,3',4-Trifluoro-5'-methylbenzophenone provide insights into the creation of novel chemical entities. This includes reactions with different compounds to produce a variety of chemical structures (Mlostoń et al., 1996).

Photostability and Crystallography

  • Solid State Photochemistry : The study of methyl-substituted benzophenones, closely related to 3,3',4-Trifluoro-5'-methylbenzophenone, in the solid-state shows how these compounds behave under UV irradiation, which is crucial for understanding their stability and potential applications in material sciences (Ito et al., 1987).

Photophysical Behavior

  • Fluorogenic Molecule Studies : Research on DFHBI derivatives, which share structural similarities with 3,3',4-Trifluoro-5'-methylbenzophenone, explores their photophysical behavior. This has implications for their use in imaging RNA and other biological applications (Santra et al., 2019).

Polymer Synthesis

  • Hyperbranched Poly(arylene ether)s : A study on the creation of hyperbranched poly(arylene ether)s using trifluoromethyl-activated monomers, which could include compounds like 3,3',4-Trifluoro-5'-methylbenzophenone, shows potential applications in polymer chemistry (Banerjee et al., 2009).

properties

IUPAC Name

(3,4-difluorophenyl)-(3-fluoro-5-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c1-8-4-10(6-11(15)5-8)14(18)9-2-3-12(16)13(17)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBFHVDRWSNBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210602
Record name (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4-Trifluoro-5'-methylbenzophenone

CAS RN

951886-91-2
Record name (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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